molecular formula C14H9Cl2N3O B12905806 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one CAS No. 88369-53-3

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one

Cat. No.: B12905806
CAS No.: 88369-53-3
M. Wt: 306.1 g/mol
InChI Key: HTVHBRDMDNEWGK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloromethyl and chloropyridinyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chloromethyl and chloropyridinyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl and chloropyridinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one: Unique due to its specific substitution pattern.

    Quinazolinone derivatives: Share the quinazolinone core but differ in substituents, leading to varied biological activities.

    Chloropyridinyl compounds: Contain the chloropyridinyl group but may lack the quinazolinone core.

Highlighting Uniqueness

This compound stands out due to its combination of the quinazolinone core with chloromethyl and chloropyridinyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

88369-53-3

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

2-(chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4-one

InChI

InChI=1S/C14H9Cl2N3O/c15-8-12-18-10-5-2-1-4-9(10)14(20)19(12)11-6-3-7-17-13(11)16/h1-7H,8H2

InChI Key

HTVHBRDMDNEWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=C(N=CC=C3)Cl

Origin of Product

United States

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